molecular formula C23H21N3O2 B2671972 (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034316-71-5

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2671972
CAS No.: 2034316-71-5
M. Wt: 371.44
InChI Key: LATOYPUNESIXGG-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole moiety, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine.

    Coupling Reactions: The final step involves coupling the indole, quinoline, and piperidine moieties using appropriate coupling reagents and conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: shares structural similarities with other compounds containing indole, quinoline, and piperidine moieties.

    This compound: is unique due to its specific combination of these moieties, which may confer distinct biological activities and properties.

Properties

IUPAC Name

1H-indol-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(19-15-25-20-8-2-1-7-18(19)20)26-13-10-17(11-14-26)28-21-9-3-5-16-6-4-12-24-22(16)21/h1-9,12,15,17,25H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATOYPUNESIXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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